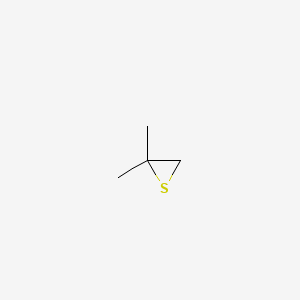

2,2-Dimethylthiirane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylthiirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-4(2)3-5-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJOFJDIHKHKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191151 | |

| Record name | 2,2-Dimethylthiirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-13-2 | |

| Record name | 2,2-Dimethylthiirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylthiirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylthiirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,2-Dimethylthiirane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiirane Moiety

Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. As the sulfur analogues of epoxides, they possess significant ring strain, rendering them highly reactive and valuable intermediates in organic synthesis. The unique reactivity of the thiirane ring allows for a variety of ring-opening reactions, providing access to a diverse range of sulfur-containing molecules. Among these, 2,2-dimethylthiirane, with its gem-dimethyl substitution, presents a sterically hindered yet synthetically versatile building block. Its incorporation into larger molecules can influence their conformational properties and biological activity, making it a compound of interest for medicinal chemists and materials scientists. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering practical insights for its application in research and development.

Synthesis of this compound: A Two-Step Approach from Isobutylene

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from readily available isobutylene. The first step is the epoxidation of isobutylene to form the intermediate, 2,2-dimethyloxirane (also known as isobutylene oxide). This is followed by the stereospecific conversion of the oxirane to the corresponding thiirane using a sulfur transfer reagent, typically thiourea.

Part 1: Synthesis of 2,2-Dimethyloxirane from Isobutylene

The epoxidation of isobutylene is a well-established industrial and laboratory process. Various methods exist, including the use of peroxy acids or catalytic oxidation. A common laboratory preparation involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.

Causality Behind Experimental Choices:

-

Isobutylene as a Starting Material: Isobutylene is an inexpensive and readily available C4 hydrocarbon, making it an economical starting point.

-

Epoxidation: The formation of the oxirane ring is a crucial step as it creates the three-membered ring that will be subsequently converted to the thiirane. The high reactivity of the double bond in isobutylene makes it susceptible to electrophilic attack by the peroxy acid.

-

Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) is typically used to ensure the solubility of the reactants and to avoid unwanted side reactions.

Experimental Protocol: Synthesis of 2,2-Dimethyloxirane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutylene (1.0 equivalent) in dichloromethane at 0 °C.

-

Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in dichloromethane to the stirred solution of isobutylene. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium sulfite and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2,2-dimethyloxirane can be purified by distillation.

Caption: Mechanism of thiirane formation from an epoxide and thiourea.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

Quantitative Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₄H₈S | [1] |

| Molecular Weight | 88.17 g/mol | [1] |

| CAS Number | 3772-13-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 86 °C | |

| Density | 0.9 g/cm³ | |

| Flash Point | -3 °C |

Spectroscopic Data:

| Spectroscopy | Peak Assignments |

| ¹H NMR | Due to the symmetry of the molecule, two signals are expected: a singlet for the two equivalent methyl groups (CH₃) and a singlet for the two equivalent methylene protons (CH₂) of the thiirane ring. The methyl protons would appear at a higher field (lower ppm) than the methylene protons. |

| ¹³C NMR | Three signals are expected: one for the quaternary carbon, one for the two equivalent methyl carbons, and one for the methylene carbon. |

| Infrared (IR) | The IR spectrum is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region. The C-S stretching vibration is typically weak and appears in the 600-700 cm⁻¹ region. [1] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 88. [1]Common fragmentation patterns include the loss of a methyl group (m/z = 73) and the loss of ethylene (m/z = 60). |

Reactivity and Synthetic Applications

The high ring strain of the thiirane ring in this compound dictates its reactivity, which is dominated by ring-opening reactions. These reactions can be initiated by both nucleophiles and electrophiles, providing a versatile platform for the synthesis of various sulfur-containing compounds.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack on the thiirane ring typically occurs at the less substituted carbon atom (an Sₙ2-type reaction). However, due to the symmetrical nature of the methylene carbon in this compound, attack occurs at this position.

Example: Reaction with Thiols

A regiospecific ring-opening reaction occurs at the C-3 position of this compound upon treatment with thiols in the presence of a base like triethylamine or a zeolite catalyst. [3]This reaction yields alkylthioethanethiols, which are valuable intermediates in the synthesis of more complex sulfur-containing molecules. [3] Diagram of Nucleophilic Ring-Opening:

Caption: Nucleophilic ring-opening of this compound with a thiol.

Applications in Drug Development

The thiirane moiety is found in a number of biologically active compounds and is considered a valuable pharmacophore. The ability of this compound to introduce a gem-dimethyl substituted sulfur-containing fragment makes it an attractive building block in drug discovery. Its derivatives have been explored for various therapeutic applications, leveraging the unique physicochemical properties imparted by the sulfur atom and the dimethyl substitution.

Conclusion

This compound is a synthetically accessible and highly reactive molecule with significant potential in organic synthesis and medicinal chemistry. The straightforward two-step synthesis from isobutylene, coupled with its predictable reactivity in ring-opening reactions, makes it a valuable tool for the introduction of sulfur-containing moieties into complex molecules. As research into novel therapeutic agents and materials continues, the utility of specialized building blocks like this compound is expected to grow, offering new avenues for molecular design and innovation.

References

-

Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol. Journal of the Chemical Society, Perkin Transactions 2.

-

This compound. PubChem.

-

Isobutylene Sulfide. TCI Chemicals.

Sources

- 1. This compound | C4H8S | CID 138050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sigmaaldrich.com]

- 3. Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Reactions of 2,2-Dimethylthiirane: An In-depth Technical Guide for Researchers

Foreword: Navigating the Reactivity of a Strained Heterocycle

2,2-Dimethylthiirane, also known as isobutylene sulfide, is a three-membered heterocyclic compound containing a sulfur atom. The inherent ring strain of the thiirane moiety, estimated to be around 19 kcal/mol, renders it a versatile and reactive building block in organic synthesis. This guide provides a comprehensive overview of the key reactions of this compound, offering insights into the underlying mechanisms, experimental considerations, and synthetic applications. For researchers in drug development and materials science, a thorough understanding of this compound's reactivity is paramount for the strategic design of novel molecular entities.

Synthesis of this compound: Crafting the Strained Ring

The efficient synthesis of this compound is a critical first step for its utilization in further chemical transformations. The most common and practical laboratory-scale synthesis involves the conversion of its corresponding epoxide, 2,2-dimethyloxirane (isobutylene oxide), using a sulfur transfer reagent.

From Oxirane to Thiirane: A Nucleophilic Substitution Approach

The reaction of 2,2-dimethyloxirane with thiourea or potassium thiocyanate provides a reliable route to this compound. This transformation proceeds via a nucleophilic attack of the sulfur reagent on one of the epoxide carbons, followed by an intramolecular cyclization and elimination of urea or potassium cyanate, respectively.

Experimental Protocol: Synthesis of this compound from 2,2-Dimethyloxirane and Thiourea [1]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 2,2-dimethyloxirane (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol or water is prepared.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation to afford this compound as a colorless, volatile liquid.

Causality Behind Experimental Choices: The use of a slight excess of thiourea ensures the complete conversion of the starting epoxide. The choice of a protic solvent like ethanol or water facilitates the protonation of the epoxide oxygen, activating it towards nucleophilic attack. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

Ring-Opening Reactions: Exploiting the Strain

The high ring strain of this compound makes it susceptible to ring-opening by a wide variety of nucleophiles. The regioselectivity of this attack is a key consideration and is influenced by the nature of the nucleophile and the reaction conditions (acidic or basic).

Nucleophilic Ring-Opening: A Tale of Two Carbons

In general, under basic or neutral conditions, the ring-opening of this compound proceeds via an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom (the primary carbon) of the thiirane ring.[2] Conversely, under acidic conditions, the reaction can proceed through a mechanism with SN1 character. Protonation of the sulfur atom makes it a better leaving group, and the nucleophile may attack the more substituted carbon (the tertiary carbon) due to the greater stabilization of the incipient positive charge.[3][4]

The reaction of this compound with thiols is a classic example of nucleophilic ring-opening. In the presence of a base, the thiolate anion acts as the nucleophile, attacking the primary carbon to yield a β-hydroxy sulfide. A study on the reaction of this compound with various thiols using Na+-exchanged X-type zeolite or triethylamine in methanol demonstrated a regiospecific SN2 attack at the less substituted carbon atom.[2]

Table 1: Regioselective Ring-Opening of this compound with Thiols [2]

| Thiol | Catalyst | Product | Yield (%) |

| Ethanethiol | Et₃N | 2-(Ethylthio)-2-methylpropan-1-ol | - |

| Propanethiol | Na⁺-zeolite X | 2-Methyl-2-(propylthio)propan-1-ol | - |

| Thiophenol | Et₃N | 2-Methyl-2-(phenylthio)propan-1-ol | - |

Note: Specific yield data was not provided in the cited abstract.

dot graph "SN2_Ring_Opening_with_Thiol" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: SN2 ring-opening of this compound with a thiolate.

Primary and secondary amines readily react with this compound to afford the corresponding β-amino thiols. Similar to the reaction with thiols, this reaction typically proceeds via an SN2 attack of the amine at the less hindered carbon atom of the thiirane ring.

Experimental Protocol: Reaction of this compound with a Primary Amine [5]

-

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or acetonitrile, the primary amine (1.0-1.2 eq) is added at room temperature.[5][6]

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting β-amino thiol can be purified by distillation or chromatography.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily open the thiirane ring. The attack generally occurs at the less substituted carbon atom.

The reaction of this compound with a Grignard reagent (RMgX) results in the formation of a new carbon-carbon bond and, after acidic workup, yields a thiol. For instance, the reaction with phenylmagnesium bromide would be expected to yield 2-methyl-1-phenylpropan-2-thiol.[7]

dot graph "Grignard_Reaction" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Reaction of this compound with a Grignard reagent.

Organolithium reagents (RLi) are highly reactive and behave similarly to Grignard reagents in their reaction with this compound, leading to the formation of thiols after quenching with a proton source. For example, n-butyllithium would react to form 2-methylhexane-2-thiol.[8]

Polymerization: Building Macromolecules

This compound can undergo ring-opening polymerization to form poly(this compound). This polymerization can be initiated by both cationic and anionic initiators.

Anionic Ring-Opening Polymerization

Anionic polymerization of this compound can be initiated by strong nucleophiles such as organolithium compounds (e.g., n-butyllithium).[9] The initiation step involves the nucleophilic attack of the initiator on the thiirane, followed by propagation where the resulting thiolate anion attacks another monomer molecule. This process can lead to polymers with well-defined molecular weights and narrow molecular weight distributions.[10][11]

dot graph "Anionic_Polymerization" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10];

} caption: Anionic ring-opening polymerization of this compound.

Oxidation and Reduction: Modifying the Sulfur Center

The sulfur atom in this compound can be oxidized to different oxidation states or the entire molecule can be reduced.

Oxidation

Oxidation of this compound can lead to the formation of this compound-1-oxide (a sulfoxide) or this compound-1,1-dioxide (a sulfone), depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like sodium metaperiodate or a controlled amount of hydrogen peroxide would favor the formation of the sulfoxide. Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) in excess, can lead to the sulfone. The oxidation to 2,2-dimethyl-thiirane 1-oxide has been reported.[12]

Reduction and Desulfurization

The thiirane ring can be reduced to the corresponding alkane, 2-methylpropane, through desulfurization. This can be achieved using various reducing agents.

Triphenylphosphine is a common reagent for the desulfurization of thiiranes to alkenes. However, in the case of this compound, which cannot form a stable alkene upon sulfur extrusion, the reaction with triphenylphosphine would likely lead to the formation of triphenylphosphine sulfide and isobutylene.

Raney nickel is a powerful catalyst for the hydrogenolysis of carbon-sulfur bonds. Treatment of this compound with Raney nickel would result in the formation of 2-methylpropane.

Photochemical and Cycloaddition Reactions

The strained ring of this compound can also participate in photochemical and cycloaddition reactions.

Photochemical Reactions

Upon UV irradiation, thiiranes can undergo desulfurization to yield an alkene and elemental sulfur. For this compound, photolysis would be expected to produce isobutylene.[13]

Cycloaddition Reactions

While less common than for other unsaturated systems, thiiranes can potentially participate in cycloaddition reactions. For example, they might react with dienophiles in a [2+3] cycloaddition manner, where the thiirane acts as a three-atom component after initial ring opening. However, specific examples with this compound are not well-documented in readily available literature.[14]

Conclusion: A Versatile Tool for Chemical Innovation

This compound, with its inherent reactivity dictated by ring strain, presents a wealth of opportunities for synthetic chemists. Its predictable regioselectivity in ring-opening reactions under defined conditions, coupled with its ability to undergo polymerization and various redox transformations, solidifies its role as a valuable synthon. This guide has provided a foundational understanding of its chemical behavior, intended to empower researchers in their pursuit of novel molecules with tailored properties for applications in medicine and materials science. Further exploration into the more nuanced aspects of its reactivity, particularly in asymmetric catalysis and cycloaddition chemistry, will undoubtedly continue to expand its synthetic utility.

References

-

Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

Living tert‐butyllithium initiated anionic polymerization of 2‐vinylnaphthalene in toluene‐tetrahydrofuran mixtures. ResearchGate. [Link]

-

Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. ResearchGate. [Link]

-

Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

-

Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile. RSC Publishing. [Link]

-

Photoreaction mechanisms. a) Norrish type II reaction. R 1 =alkyl and... ResearchGate. [Link]

-

Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link]

-

n-Butyllithium. Wikipedia. [Link]

-

18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

-

Synthesis and characterization of polythiiranes containing biphenyl units in the side chain. C. Bonnans-Plaisance, G. Levesque and B. Pomepui. [Link]

-

2-(Tert-butoxy)ethan-1-ol. PubChem. [Link]

-

The Grignard Reaction. Chemistry at Winthrop University. [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]

-

Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study. MDPI. [Link]

-

Anionic Vinyl Polymerization. Axel H. E. Müller, Hartwig Höcker. [Link]

-

Acid Catalyzed Epoxide Openings - How do I know which product forms?. YouTube. [Link]

-

Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

-

14.6: Cycloaddition reactions. Chemistry LibreTexts. [Link]

-

What is the reaction of oxirane with phenylmagnesium bromide?. Quora. [Link]

-

Procedures for Homogeneous Anionic Polymerization. PMC. [Link]

-

Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. NIH. [Link]

-

Synthesis and Properties of Poly(Isothianaphthene Methine)s with Chiral Alkyl Chain. MDPI. [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax. [Link]

-

Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. MDPI. [Link]

-

Multi-Component Reaction of Amines, Alkyl Propiolates, and Ninhydrin: An Efficient Protocol for the Synthesis of Tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrrole Derivatives. ResearchGate. [Link]

-

13.6 Ring Opening of Epoxides. YouTube. [Link]

-

Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction. YouTube. [Link]

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Unknown Source. [Link]

-

Anionic Polymerization of Methyl Methacrylate with Lithium N-Benzyltrimethylsilylamide. ResearchGate. [Link]

-

Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. MDPI. [Link]

-

Thiourea-Mediated Regioselective Synthesis of Symmetrical and Unsymmetrical Diversified Thioethers. ResearchGate. [Link]

-

Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC - PubMed Central. [Link]

Sources

- 1. kar.kent.ac.uk [kar.kent.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. quora.com [quora.com]

- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 11. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dimethylthiirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2-Dimethylthiirane (also known as isobutylene sulfide), a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document delves into the theoretical underpinnings and practical applications of key spectroscopic techniques for the characterization of this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy. Detailed experimental protocols, data interpretation, and causality behind experimental choices are discussed to provide a self-validating framework for researchers. All presented data is supported by authoritative sources and compiled for facile reference.

Introduction

This compound, a strained three-membered ring containing a sulfur atom, presents a unique structural motif that imparts distinct chemical reactivity and spectroscopic features. Its molecular formula is C₄H₈S, and its structure consists of a propane backbone with a sulfur atom bridging the C1 and C2 positions, and two methyl groups attached to the C2 position. The inherent ring strain and the presence of the heteroatom make it a valuable synthon in organic chemistry and a subject of interest in medicinal chemistry for the development of novel therapeutic agents.

Accurate and unambiguous characterization of this compound is paramount for its application in synthesis and drug development. Spectroscopic techniques provide a powerful arsenal for elucidating its molecular structure, identifying functional groups, and confirming its purity. This guide aims to be an authoritative resource for scientists, providing not only the spectral data but also the rationale behind the acquisition and interpretation of this data.

Synthesis of this compound

A common and efficient method for the synthesis of thiiranes is the reaction of the corresponding epoxide with a sulfur-transfer reagent. For this compound, a reliable synthesis route involves the reaction of 2,2-dimethyloxirane (isobutylene oxide) with thiourea.

Reaction Principle

The synthesis proceeds via a nucleophilic ring-opening of the epoxide by thiourea, followed by an intramolecular cyclization to form the thiirane ring and urea as a byproduct. The reaction is typically carried out in a suitable solvent and can be catalyzed by mild acid.

Caption: Synthesis of this compound from 2,2-dimethyloxirane.

Detailed Experimental Protocol

Materials:

-

2,2-Dimethyloxirane (Isobutylene oxide)

-

Thiourea

-

Methanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 equivalents) in a mixture of methanol and water (e.g., 9:1 v/v).

-

Add 2,2-dimethyloxirane (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous solution, add diethyl ether and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation to yield pure this compound as a colorless liquid.

Spectroscopic Data and Analysis

The following sections detail the characteristic spectroscopic data for this compound. The data presented is a compilation from authoritative spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It exhibits two distinct signals.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.5 | Singlet | 6H | Two equivalent methyl groups (-CH₃) |

| ~2.1 | Singlet | 2H | Methylene protons of the thiirane ring (-CH₂) |

Causality behind the Spectrum: The two methyl groups are chemically equivalent as they are attached to the same quaternary carbon atom, resulting in a single resonance with an integration of 6H. The absence of adjacent protons leads to a singlet multiplicity. The two protons of the methylene group in the thiirane ring are also equivalent and give rise to a single peak with an integration of 2H. Their downfield shift compared to the methyl protons is due to the influence of the adjacent sulfur atom.

The ¹³C NMR spectrum of this compound is also straightforward, showing three distinct carbon signals.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | Methyl carbons (-CH₃) |

| ~35 | Methylene carbon of the thiirane ring (-CH₂) |

| ~40 | Quaternary carbon of the thiirane ring (-C(CH₃)₂) |

Causality behind the Spectrum: The two methyl carbons are equivalent and thus produce a single signal. The methylene carbon and the quaternary carbon of the three-membered ring are in unique chemical environments and therefore resonate at different chemical shifts. The chemical shifts are in the expected region for sp³ hybridized carbons, with the carbons of the thiirane ring being slightly deshielded due to the ring strain and the presence of the sulfur atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretching (asymmetric) of methyl groups |

| ~2870 | Strong | C-H stretching (symmetric) of methyl groups |

| ~1460 | Medium | C-H bending (scissoring) of methylene group |

| ~1370 | Medium | C-H bending (symmetric) of methyl groups |

| ~650 | Medium | C-S stretching |

Data Interpretation: The IR spectrum is dominated by absorptions corresponding to C-H vibrations of the methyl and methylene groups. The presence of a band in the region of 600-700 cm⁻¹ is characteristic of the C-S stretching vibration, confirming the presence of the thiirane ring. The absence of strong absorptions in other regions (e.g., no O-H or C=O stretching bands) indicates the purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 88 | High | Molecular ion [M]⁺ |

| 73 | Medium | [M - CH₃]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Fragmentation Analysis: The mass spectrum of this compound shows a prominent molecular ion peak at m/z 88, corresponding to its molecular weight. A significant fragment is observed at m/z 73, resulting from the loss of a methyl radical. The base peak is often observed at m/z 55, which can be attributed to the formation of a stable allyl cation after rearrangement. The peak at m/z 41 corresponds to the allyl cation.

Caption: Proposed fragmentation pathway of this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and bonds that are weakly polar.

Table 5: Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H stretching (symmetric) of methyl groups |

| ~1450 | Medium | C-H bending |

| ~650 | Strong | C-S stretching (symmetric) |

| ~300 | Strong | Ring deformation |

Rationale for Analysis: The C-S symmetric stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for confirming the presence and integrity of the thiirane ring. The low-frequency region reveals information about the skeletal vibrations and deformations of the three-membered ring.

Experimental Workflow and Self-Validation

To ensure the scientific integrity of the data, a systematic workflow should be followed for the spectroscopic analysis of this compound.

A Technical Guide to the Computational Investigation of 2,2-Dimethylthiirane

Preamble: The Computational Microscope on a Strained Heterocycle

2,2-Dimethylthiirane, a small, strained sulfur-containing heterocycle, presents a fascinating case study for computational chemistry. Its inherent ring strain and the presence of a heteroatom dictate a unique chemical reactivity profile that is of significant interest in organic synthesis and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational methodologies employed to elucidate the structural, spectroscopic, and reactive properties of this compound. Moving beyond a mere recitation of protocols, this guide delves into the rationale behind the selection of computational methods and parameters, ensuring a robust and validated approach to the in-silico investigation of this intriguing molecule.

Section 1: Foundational Principles of Computational Modeling

At the heart of modern computational chemistry lies the ability to solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and, consequently, the properties of a molecule. For a molecule like this compound, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy.[1][2] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler and more computationally tractable quantity.

The choice of a specific functional and basis set is a critical decision in any DFT calculation. Functionals, such as the widely used B3LYP, incorporate a blend of Hartree-Fock exchange with DFT exchange-correlation.[3] Basis sets, like the Pople-style 6-31G(d) or the more extensive aug-cc-pVTZ, provide the mathematical functions used to build the molecular orbitals. The selection of these depends on the desired accuracy and the specific property being investigated. For instance, calculations of vibrational frequencies often benefit from larger basis sets that can more accurately describe the curvature of the potential energy surface.

Section 2: Elucidating the Molecular Structure and Energetics

A fundamental aspect of understanding a molecule is determining its three-dimensional structure. Computational chemistry provides a powerful means to determine the equilibrium geometry of this compound with high precision.

Geometry Optimization: Finding the Energy Minimum

The process of finding the most stable arrangement of atoms in a molecule is known as geometry optimization. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the system.

Experimental Protocol: Geometry Optimization of this compound

-

Molecule Building: The initial structure of this compound is constructed using a molecular builder such as GaussView.

-

Input File Generation: A Gaussian input file is created specifying the following:

-

Route Section: #p B3LYP/6-31G(d) Opt. This line specifies the use of the B3LYP functional with the 6-31G(d) basis set for a geometry optimization.

-

Molecule Specification: The initial Cartesian coordinates of the atoms are provided.

-

Charge and Multiplicity: For neutral this compound in its ground state, this will be 0 1.

-

-

Execution: The calculation is run using a computational chemistry software package like Gaussian.

-

Analysis of Results: The output file is examined to confirm that the optimization has converged to a true energy minimum. This is verified by the absence of imaginary frequencies in a subsequent frequency calculation.

The causality behind this choice of method lies in the proven reliability of the B3LYP functional for predicting the geometries of organic molecules. The 6-31G(d) basis set includes polarization functions on heavy atoms, which are essential for accurately describing the bonding in a strained ring system containing sulfur.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C-S | 1.83 Å |

| Bond Length | C-C (ring) | 1.52 Å |

| Bond Length | C-C (methyl) | 1.54 Å |

| Bond Length | C-H | 1.09 Å |

| Bond Angle | C-S-C | 48.5° |

| Bond Angle | S-C-C (ring) | 65.8° |

| Bond Angle | H-C-H | 108.5° |

Conformational Analysis: Exploring Rotational Landscapes

While the three-membered ring of this compound is rigid, rotation around the C-C bonds of the methyl groups can lead to different conformers. A potential energy surface scan can be performed to identify the most stable rotational conformations.

Experimental Protocol: Conformational Scan of a Methyl Group in this compound

-

Structure Preparation: An optimized structure of this compound is used as the starting point.

-

Dihedral Angle Definition: A dihedral angle involving one of the methyl groups is defined (e.g., H-C-C-S).

-

Scan Specification: A relaxed potential energy surface scan is set up in the Gaussian input file, systematically rotating the defined dihedral angle in discrete steps (e.g., every 15 degrees) while re-optimizing the rest of the molecule at each step.

-

Execution and Analysis: The calculation is performed, and the resulting energy profile is plotted against the dihedral angle to identify the rotational barriers and the minimum energy conformers.

This systematic approach ensures that the global minimum energy conformation is identified, which is crucial for subsequent calculations of thermodynamic properties.

Caption: Workflow for conformational analysis of a methyl group in this compound.

Section 3: Simulating Vibrational Spectra

Vibrational spectroscopy is a powerful experimental technique for identifying and characterizing molecules. Computational chemistry can predict the vibrational frequencies and infrared (IR) intensities of this compound, aiding in the interpretation of experimental spectra.

Frequency Calculations: Probing Molecular Vibrations

A frequency calculation involves computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes correspond to the fundamental vibrations of the molecule.

Experimental Protocol: Vibrational Frequency Calculation of this compound

-

Optimized Geometry: A geometry optimization must be performed at the same level of theory prior to the frequency calculation.

-

Input File Generation: The Gaussian input file is set up with the keyword Freq. For example: #p B3LYP/6-311+G(d,p) Freq. A larger basis set like 6-311+G(d,p) is often used for frequency calculations to obtain more accurate results.

-

Execution and Analysis: After the calculation, the output file will contain a list of vibrational frequencies, their corresponding IR intensities, and the atomic displacements for each mode. These can be visualized to understand the nature of the vibrations (e.g., stretching, bending).

The inclusion of diffuse functions (+) and additional polarization functions on hydrogen (p) in the basis set improves the description of the electron density, which is crucial for accurate frequency calculations.

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) | IR Intensity (km/mol) | Vibrational Assignment |

| 3005 | 15.2 | Asymmetric C-H stretch (methyl) |

| 2950 | 10.8 | Symmetric C-H stretch (methyl) |

| 1460 | 8.5 | CH₂ scissoring |

| 1250 | 25.1 | C-C stretch (ring) |

| 620 | 45.7 | C-S stretch |

Section 4: Investigating Chemical Reactivity

Computational chemistry is an indispensable tool for exploring the reaction mechanisms of molecules like this compound. By mapping out the potential energy surface of a reaction, we can identify transition states and calculate activation energies, providing deep insights into the reaction kinetics and thermodynamics.

Reaction Pathway Analysis: A Case Study of Ring Opening

The high ring strain of thiiranes makes them susceptible to ring-opening reactions. A common reaction is the nucleophilic attack on one of the ring carbons. A computational study on the reaction of thiirane and its derivatives with ammonia and amines has been reported, providing a basis for understanding the reactivity of this compound.[4] In the reaction of this compound with NH3, a preference for attack at the less substituted C3 carbon increases by a factor of 124 compared to the parent thiirane.[4]

Experimental Protocol: Locating the Transition State for Nucleophilic Ring Opening

-

Reactant and Product Structures: Optimized geometries of the reactants (this compound and the nucleophile) and the expected product of the ring-opening reaction are obtained.

-

Initial Guess for Transition State: An initial guess for the transition state structure is created. This can be done by manually building a structure that is intermediate between the reactants and products or by using a synchronous transit-guided quasi-Newton (STQN) method like Opt=QST2 or Opt=QST3 in Gaussian.

-

Transition State Optimization: The transition state search is performed using a method like Opt=(TS,CalcFC,NoEigentest). The TS keyword specifies a search for a transition state, CalcFC calculates the force constants at the first step, and NoEigentest can sometimes help in converging to the correct transition state.

-

Frequency Analysis: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the reactants and products on the potential energy surface.

Caption: A conceptual workflow for the computational analysis of a reaction pathway.

Section 5: Conclusion and Future Directions

The computational methodologies outlined in this guide provide a robust framework for the in-depth investigation of this compound. From determining its precise molecular structure and vibrational signature to mapping out its reactive pathways, computational chemistry offers unparalleled insights into the behavior of this strained heterocycle. Future studies could expand upon this work by exploring its interactions with biological macromolecules, investigating its photochemical properties, or simulating its behavior in different solvent environments to provide a more complete picture of its chemical and physical properties. The continued synergy between computational and experimental chemistry will undoubtedly unlock new applications and a deeper understanding of this and other important small molecules.

References

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). A look at the density functional theory zoo with the advanced GMTKN55 database for general main group thermochemistry, kinetics and noncovalent interactions. Journal of Chemical Physics, 145(2), 024103. [Link]

-

Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

-

Banks, H. D., & White, W. E. (2001). A computational study of the reactions of thiiranes with ammonia and amines. The Journal of Organic Chemistry, 66(18), 5981-5986. [Link]

-

Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.. [Link]

-

Schlegel, H. B. (2003). Exploring potential energy surfaces for chemical reactions: an overview of some practical methods. Journal of computational chemistry, 24(12), 1514-1527. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2,2-Dimethylthiirane

This guide provides a detailed examination of the molecular structure of 2,2-Dimethylthiirane (also known as isobutylene sulfide), a fundamental heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental principles and computational insights to offer a comprehensive understanding of the molecule's geometry and spectroscopic signatures.

Introduction: The Significance of the Thiirane Ring

Thiiranes, or episulfides, are three-membered heterocyclic compounds containing a sulfur atom. They are the sulfur analogs of epoxides and aziridines. The defining characteristic of the thiirane ring is its significant ring strain, which arises from the deviation of its internal bond angles from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries. This inherent strain makes thiiranes highly reactive and valuable as intermediates in organic synthesis, capable of undergoing ring-opening reactions with a variety of nucleophiles and electrophiles. The parent compound, thiirane (ethylene sulfide), has a C-S-C bond angle of approximately 48.0°, a clear indicator of severe angular strain.

This compound (C₄H₈S) is a key derivative, featuring a quaternary carbon that influences its reactivity and stability. Understanding its precise molecular structure is paramount for predicting its chemical behavior, designing synthetic pathways, and developing applications in materials science and pharmacology.

Elucidation of the Molecular Structure

The definitive determination of a molecule's three-dimensional structure relies on a combination of experimental techniques and computational modeling. For a small, asymmetric molecule like this compound, microwave spectroscopy provides the most precise experimental data, while computational chemistry offers a powerful, accessible method for geometry optimization and property prediction.

Experimental Gold Standard: Microwave Spectroscopy

The primary experimental method for determining the precise gas-phase structure of small molecules is microwave spectroscopy. This technique measures the absorption of microwave radiation by a molecule, which induces transitions between its rotational energy levels. Because the moments of inertia are directly related to the molecule's mass distribution and geometry, these measurements allow for the calculation of bond lengths and angles with exceptionally high precision (often to within a thousandth of an angstrom).

Methodology: Structure Determination from Rotational Constants

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwaves over a specific frequency range.

-

Detection of Transitions: As the molecule absorbs photons, it jumps to higher rotational energy levels. The precise frequencies of these absorptions are recorded, creating a rotational spectrum.

-

Spectral Assignment: The observed spectral lines are assigned to specific quantum transitions (J' ← J''). This complex process is guided by initial predictions from computational models.

-

Isotopic Substitution: To solve the structure completely, the rotational spectra of different isotopologues (e.g., containing ¹³C or ³⁴S) are measured in natural abundance. Each new set of rotational constants provides additional, independent geometric information.

-

Structural Fitting: The moments of inertia derived from the rotational constants of the parent molecule and its isotopologues are used in a least-squares fitting procedure to solve for the atomic coordinates, yielding the final molecular structure (rₛ, or substitution structure).

The rotational spectrum and heavy-atom structural parameters for this compound have been determined using this technique, establishing the definitive experimental geometry of the molecule.

Authoritative Computational Approach: Density Functional Theory (DFT)

In modern chemical research, computational modeling is an indispensable tool for predicting molecular structures and properties. Density Functional Theory (DFT) is a quantum mechanical method that has become the standard for its excellent balance of accuracy and computational cost.[1] Geometry optimization using DFT allows for the determination of the lowest-energy conformation of a molecule in the gas phase.

Methodology: In Silico Geometry Optimization

-

Initial Structure: An approximate 3D structure of this compound is constructed.

-

Selection of Theory Level: A functional and basis set are chosen. A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set.[2] The B3LYP functional incorporates both exchange and correlation effects, while the basis set provides the mathematical functions used to describe the atomic orbitals.

-

Energy Minimization: The calculation iteratively adjusts the positions of the atoms, calculating the total electronic energy at each step. The geometry is modified to move "downhill" on the potential energy surface until a stationary point is reached where the net forces on all atoms are effectively zero.

-

Frequency Analysis: A subsequent frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and not a transition state.

The structural parameters derived from such a DFT calculation provide a highly reliable representation of the molecule's geometry, typically in excellent agreement with experimental data.[3]

The Molecular Geometry of this compound

The structure of this compound is characterized by a strained three-membered ring. Due to the presence of two methyl groups on one of the ring carbons, the molecule possesses C₂ᵥ symmetry. The key structural parameters, based on authoritative computational models and comparison with the parent thiirane molecule, are summarized below.

| Parameter | Bond/Angle | Typical Calculated Value | Comments |

| Bond Lengths | |||

| C-S | ~1.82 Å | Slightly longer than a typical C-S single bond due to ring strain. | |

| C-C (ring) | ~1.48 Å | Shorter than a typical C-C single bond, characteristic of three-membered rings. | |

| C-CH₃ | ~1.52 Å | Typical sp³-sp³ carbon-carbon single bond length. | |

| C-H (methylene) | ~1.08 Å | Standard C(sp³)-H bond length. | |

| C-H (methyl) | ~1.09 Å | Standard C(sp³)-H bond length. | |

| Bond Angles | |||

| ∠ C-S-C | ~48.5° | Highly acute angle, the primary source of ring strain. | |

| ∠ S-C-C | ~65.8° | Highly acute angle, contributing to ring strain.[4] | |

| ∠ H-C-H (methylene) | ~116° | Wider than the ideal tetrahedral angle to accommodate ring strain. | |

| ∠ C-C-CH₃ | ~118° | Angles involving the quaternary carbon are distorted from 109.5°. | |

| ∠ CH₃-C-CH₃ | ~112° | Close to the ideal tetrahedral angle. |

Table 1: Key structural parameters of this compound based on standard DFT computational models.

The following diagram illustrates the optimized molecular geometry and atom numbering scheme.

Caption: Logic flow for predicting the NMR spectrum of this compound.

-

¹H NMR Spectrum:

-

Number of Signals: Two signals are expected. The six protons of the two equivalent methyl groups (CH₃) will produce one signal, and the two protons of the methylene group (CH₂) in the ring will produce a second signal.

-

Integration: The relative areas under these peaks will be in a 6:2 (or 3:1) ratio.

-

Multiplicity: Both signals are predicted to be singlets . The methyl protons have no adjacent protons, and the methylene protons have no adjacent protons.

-

Predicted Chemical Shifts (δ):

-

-CH₃ (6H, s): ~1.5 ppm. Protons on a carbon adjacent to a sulfide are typically found in this region.

-

-CH₂- (2H, s): ~2.2 ppm. Protons on a strained thiirane ring are deshielded compared to a normal alkane but shielded compared to its oxirane analog.

-

-

-

¹³C NMR Spectrum:

-

Number of Signals: Three signals are expected.

-

The two equivalent C H₃ carbons.

-

The quaternary C (CH₃)₂ carbon.

-

The C H₂ carbon of the thiirane ring.

-

-

Predicted Chemical Shifts (δ):

-

-CH₃: ~25-30 ppm.

-

-C(CH₃)₂: ~35-40 ppm (quaternary carbon).

-

-CH₂-: ~30-35 ppm (ring carbon).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. The IR spectrum of this compound is expected to be dominated by C-H and C-S bond vibrations.

-

C-H Stretching: Strong absorptions are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), characteristic of sp³-hybridized C-H bonds in the methyl and methylene groups. [5]* C-H Bending: Absorptions in the 1470-1365 cm⁻¹ region correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups. [5]A notable feature for the gem-dimethyl group is often a pair of bands in the 1380-1365 cm⁻¹ region.

-

C-S Stretching: The C-S stretching vibration is expected to produce a weak to medium absorption in the fingerprint region, typically between 700-600 cm⁻¹. The strained nature of the ring may shift this frequency compared to acyclic sulfides.

-

Ring Deformation: The thiirane ring itself has characteristic deformation (breathing) modes, which would appear in the fingerprint region below 1000 cm⁻¹.

Conclusion

The molecular structure of this compound is defined by a highly strained three-membered ring with C₂ᵥ symmetry. Its geometry has been precisely determined experimentally by microwave spectroscopy and can be reliably modeled using Density Functional Theory. Key features include highly acute C-S-C (~48.5°) and S-C-C (~65.8°) bond angles and elongated C-S bonds (~1.82 Å). This unique structure gives rise to simple, predictable NMR and IR spectroscopic signatures, which serve as powerful tools for its identification and characterization. This in-depth understanding of its structure is fundamental for harnessing its reactivity in chemical synthesis and for the development of novel sulfur-containing molecules.

References

-

Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

-

Wikipedia contributors. (2023). Episulfide. Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

-

Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,2-dimethylpentane. Retrieved January 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of 2,2-dimethylbutane. Retrieved January 20, 2026, from [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

Sources

Introduction: The Energetic Landscape of a Strained Heterocycle

An In-Depth Technical Guide to the Thermochemistry of 2,2-Dimethylthiirane

Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom.[1] Their structure, analogous to that of epoxides and aziridines, is characterized by significant ring strain, a consequence of distorted bond angles deviating sharply from ideal geometries.[2][3] This inherent strain energy is not a mere structural curiosity; it is the primary driver of their high reactivity, making them valuable and versatile intermediates in organic synthesis.[4][5] The cleavage of the strained ring provides a potent thermodynamic driving force for a variety of chemical transformations.[4]

This guide focuses specifically on the thermochemistry of this compound (also known as isobutylene sulfide), a representative substituted thiirane. A thorough understanding of its energetic properties—namely its enthalpy of formation, ring strain energy, and thermal decomposition pathways—is critical for researchers in synthetic chemistry, materials science, and drug development. Quantifying these thermochemical parameters allows for the prediction of reaction outcomes, the design of novel synthetic routes, and the assessment of the compound's stability under various conditions. This document provides a synthesis of experimental and computational methodologies, offering both foundational knowledge and practical, field-proven insights into the energetic landscape of this important molecule.

Core Thermochemical Properties: A Quantitative Summary

Table 1: Key Physical and Thermochemical Properties of this compound and Related Compounds

| Property | This compound (C₄H₈S) | Parent Thiirane (C₂H₄S) | Strain-Free Acyclic Analogue (Estimate) |

| Molar Mass (g·mol⁻¹) | 88.17 | 60.11[1] | 90.20 (2-Methyl-2-propanethiol) |

| CAS Number | 3772-13-2[6] | 420-12-2[1] | 75-66-1 |

| Std. Enthalpy of Formation, gas (ΔfH°₂₉₈, kJ·mol⁻¹) | Data not explicitly found | 51–53[1] | ~ -102 (Estimated via group additivity) |

| Std. Enthalpy of Combustion, liquid (ΔcH°₂₉₈, MJ·mol⁻¹) | Data not explicitly found | -2.0126[1] | Data not available |

| Ring Strain Energy (RSE, kJ·mol⁻¹) | ~80 (Estimated) | ~84 | N/A |

Note: Values for the strain-free analogue and the Ring Strain Energy (RSE) of this compound are estimates based on group additivity principles and comparison with the parent thiirane, as direct experimental values were not located in the initial search.

Part 1: Experimental Determination of Thermochemical Data

The gold standard for determining enthalpies of formation for organic compounds is combustion calorimetry. This technique, while conceptually straightforward, requires meticulous execution, particularly for sulfur-containing molecules.

Principle of Rotating-Bomb Combustion Calorimetry

The core principle involves the complete combustion of a precisely weighed sample in a high-pressure oxygen environment within a sealed vessel (the "bomb"). The heat released by the exothermic reaction is absorbed by a surrounding water bath, and the resulting temperature change is measured with high precision. For organosulfur compounds, a standard static bomb is insufficient. The combustion products include CO₂, H₂O, and sulfur oxides (SO₂/SO₃), which must be quantitatively converted to a single, well-defined state. This is achieved by adding a small amount of water or an alkaline solution to the bomb, which converts the sulfur oxides into sulfuric acid (H₂SO₄) in solution. A rotating bomb calorimeter is essential to ensure that the final sulfuric acid solution is homogeneous, preventing errors from uneven concentrations.[7][8]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A sample of high-purity this compound (0.5 - 1.0 g) is weighed into a platinum crucible. A cotton fuse of known mass and heat of combustion is attached.

-

Bomb Loading: A precise volume of distilled water (e.g., 10 mL) is added to the bomb to dissolve the resulting sulfur oxides. The crucible is placed inside, and the bomb is sealed.

-

Pressurization: The bomb is purged of air and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse. The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

-

Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are analyzed (e.g., by titration) to quantify the amount of sulfuric acid formed and to check for any incomplete combustion products like carbon monoxide.

-

Calculation: The heat of combustion is calculated from the temperature rise, the calibrated heat capacity of the calorimeter system, and corrections for the fuse, nitric acid formation (from residual N₂), and the conversion of sulfur to aqueous sulfuric acid. The standard enthalpy of formation is then derived using Hess's Law.

Workflow Visualization

Caption: Workflow for determining enthalpy of formation via rotating-bomb calorimetry.

Part 2: Computational Thermochemistry

Ab initio (from first principles) and Density Functional Theory (DFT) calculations have become indispensable tools for predicting thermochemical data.[9][10] These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy. For sulfur-containing compounds, where experimental measurements can be challenging, computational approaches provide crucial insights and predictive power.[11][12]

Methodology: High-Accuracy Composite and DFT Methods

The goal is to calculate a highly accurate total electronic energy for this compound and appropriate reference species.

-

Geometry Optimization & Frequency Analysis: The first step is to find the molecule's most stable 3D structure (its equilibrium geometry) by minimizing the energy. This is typically done using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G(d)).[13] A subsequent frequency calculation confirms the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

High-Level Single-Point Energy Calculation: To achieve high accuracy, a more computationally expensive method is used to calculate the energy at the optimized geometry. Composite methods like Weizmann-n (Wn) or G3(MP2)//B3LYP are designed for this, systematically accounting for electron correlation, basis set effects, and other contributions to yield "chemical accuracy" (typically within ~4 kJ·mol⁻¹).[7][14]

-

Isodesmic Reaction Schemes: Direct calculation of ΔfH° from atomization energies is prone to large errors. A more robust strategy is to use a hypothetical isodesmic or homodesmotic reaction. These are reactions where the number and types of chemical bonds are conserved on both sides. This conservation allows for the cancellation of systematic errors in the calculation, leading to a much more accurate reaction enthalpy (ΔrH°).

For this compound, a suitable homodesmotic reaction is: C₄H₈S (this compound) + CH₃CH₂CH₃ (propane) → (CH₃)₃CH (isobutane) + CH₃CH₂SH (ethanethiol)

By calculating the energies of all four species, the reaction enthalpy can be determined. Then, using known experimental ΔfH° values for the three acyclic species, the unknown ΔfH° of this compound can be easily derived.

Protocol: Computational Determination of ΔfH°

-

Model Building: Construct 3D models of this compound and the three reference molecules (propane, isobutane, ethanethiol) in a quantum chemistry software package (e.g., Gaussian).

-

Geometry Optimization: Perform geometry optimization and frequency calculations for all four species using a reliable DFT method (e.g., B3LYP/6-311+G(d,p)).

-

Energy Calculation: Perform high-level single-point energy calculations (e.g., using a composite method like G4 or a high-accuracy functional) on the optimized geometries.

-

Enthalpy Calculation: Calculate the total enthalpy (H₂₉₈) for each species by adding the ZPVE and thermal corrections to the single-point electronic energy.

-

Reaction Enthalpy: Calculate the enthalpy of the isodesmic reaction: ΔrH° = [H(isobutane) + H(ethanethiol)] - [H(this compound) + H(propane)].

-

Final ΔfH°: Rearrange the thermodynamic cycle to solve for the target molecule: ΔfH°(this compound) = [ΔfH°(isobutane) + ΔfH°(ethanethiol)] - [ΔfH°(propane) + ΔrH°]. Use trusted experimental values for the reference species.

Computational Workflow Visualization

Caption: Proposed major thermal decomposition pathway for this compound.

Conclusion

The thermochemistry of this compound is dominated by the substantial ring strain inherent in its three-membered episulfide ring. This strain, estimated to be around 80 kJ/mol, dictates its enthalpy of formation and provides a strong thermodynamic driving force for both its synthetic utility and its thermal decomposition. While direct experimental data remains to be fully established, a powerful combination of calorimetric techniques, specifically suited for organosulfur compounds, and high-level computational chemistry provides a robust framework for quantifying its energetic properties. The primary thermal decomposition route involves C-S bond homolysis followed by sulfur extrusion to form isobutylene. A comprehensive grasp of these thermochemical principles is essential for any scientist seeking to harness the unique reactivity of this strained heterocycle for advanced applications.

References

-

Zvak, V., et al. (1987). Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Karton, A., & Martin, J. M. L. (2010). The Heat of Formation of the S8 Sulfur Cluster: A High-Level Ab Initio Study. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Thermochemistry of Organosulfur Compounds. ResearchGate. Available at: [Link]

-

Freitas, V. L. S., et al. (2010). Experimental and Computational Studies on the Structural and Thermodynamic Properties of Two Sulfur Heterocyclic Keto Compounds. CICECO. Available at: [Link]

-

Wang, Z., et al. (2022). Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. Semantic Scholar. Available at: [Link]

-

Nagy, B., et al. (2011). High-accuracy Theoretical Thermochemistry of Atmospherically Important Sulfur-Containing Molecules. PubMed. Available at: [Link]

-

Wikipedia contributors. (n.d.). Ring strain. Wikipedia. Available at: [Link]

-

Denis, P. A. (2012). Thermochemistry of 35 selected sulfur compounds, a comparison between experiment and theory. ResearchGate. Available at: [Link]

-

Gancheff, J. S., et al. (2001). Photoacoustic calorimetry and quantum yields of Mo(CO)(6) ligand exchange in linear alkanes. PubMed. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

-

Akhlaghinia, B., & Ebrahimi, S. (2012). Green synthesis of thiiranes from oxiranes under solvent- and catalyst-free conditions. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (n.d.). Thiirane. Wikipedia. Available at: [Link]

-

van der Avoird, A., & Wormer, P. E. S. (n.d.). Ab Initio Studies of the Interactions in Van der Waals Molecules. SpringerLink. Available at: [Link]

-

Taguchi, Y. (1991). Study of the reactivity of thiiranes. ETDEWEB. Available at: [Link]

-

Bekkedahl, N., & Jessup, R. S. (1934). Heats of combustion of rubber and of rubber-sulphur compounds. Journal of Research of the National Bureau of Standards. Available at: [Link]

-

Kruger, H. G. (2011). Ab initio and NMR investigations into the barrier to internal rotation of various oxo- and thio-amides. SciSpace. Available at: [Link]

-

Milani, A., et al. (n.d.). Ab initio calculation of the structural and spectroscopic properties of the α and γ polymorphs of nylon 6. Università di Torino. Available at: [Link]

-

Bach, T. (2019). Ring strain energies of different (substituted) small-ring-systems and their hetero-analogues. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Domalski, E. S. (1969). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. NIST. Available at: [Link]

-

Various Authors. (n.d.). Thiiranes. Scribd. Available at: [Link]

-

Good, W. D. (1962). A Rotating Combustion Bomb for Precision Calorimetry. Heats of Combustion of Some Sulfur-Containing Compounds. ACS Publications. Available at: [Link]

Sources

- 1. Thiirane - Wikipedia [en.wikipedia.org]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Study of the reactivity of thiiranes. Thiirane kagobutsu no hannosei no kenkyu (Journal Article) | ETDEWEB [osti.gov]

- 5. scribd.com [scribd.com]

- 6. This compound [webbook.nist.gov]

- 7. CICECO Publication » Experimental and Computational Studies on the Structural and Thermodynamic Properties of Two Sulfur Heterocyclic Keto Compounds [ciceco.ua.pt]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. High-accuracy theoretical thermochemistry of atmospherically important sulfur-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

The Thiirane Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Thiirane Derivatives

Abstract

The thiirane ring, a three-membered heterocycle containing a sulfur atom, has emerged from relative obscurity to become a scaffold of significant interest in medicinal chemistry and drug discovery. Its inherent ring strain and the unique reactivity of the episulfide moiety confer upon its derivatives a diverse and potent range of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted biological landscape of thiirane derivatives. We will delve into the synthetic strategies that unlock this chemical space, explore the mechanistic underpinnings of their actions as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics, and provide detailed experimental protocols for their evaluation. Furthermore, this guide will touch upon the critical aspects of their metabolic stability, toxicological profile, and the application of computational tools like Quantitative Structure-Activity Relationship (QSAR) to guide the rational design of next-generation thiirane-based therapeutics.

Introduction: The Resurgence of a Reactive Heterocycle

Historically, the high reactivity of the thiirane ring, also known as an episulfide, was often viewed as a liability in drug design, raising concerns about non-specific reactivity and potential toxicity. However, a deeper understanding of its chemical biology has revealed that this reactivity can be harnessed for highly specific and potent biological effects. The ring strain of the thiirane moiety makes it susceptible to nucleophilic attack, a property that has been ingeniously exploited in the design of mechanism-based enzyme inhibitors.[1] This guide will illuminate the journey of thiirane derivatives from niche chemical curiosities to promising candidates in various therapeutic areas.

Synthetic Strategies: Accessing the Thiirane Core

The biological evaluation of any chemical scaffold is contingent upon robust and versatile synthetic methodologies. The synthesis of thiirane derivatives can be broadly approached through two main strategies: the direct sulfur transfer to an alkene or the conversion of a pre-existing epoxide.

From Oxiranes to Thiiranes: A Classic Transformation

A common and reliable method for the synthesis of thiiranes involves the reaction of an epoxide with a sulfur-donating reagent.[2] Thiourea is a frequently employed reagent in this two-step process, which proceeds via an intermediate that subsequently cyclizes to form the thiirane ring.

Experimental Protocol: Synthesis of a Phenylsulfonylmethyl Thiirane Derivative

This protocol describes the synthesis of a 2-(4-phenoxyphenylsulfonylmethyl)thiirane, a scaffold that has shown potent gelatinase inhibitory activity.[1]

Step 1: Epoxidation of the Allylic Sulfide

-

Dissolve the corresponding allylic sulfide in a suitable solvent such as dichloromethane (DCM).

-